3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

Nicotinic Acetylcholine Receptor Analgesic Drug Discovery Structure-Activity Relationship

Secure the chiral azetidine core of ABT-594, distinguished by its geminal 3-aminomethyl and hydroxyl substitution. This rigid scaffold delivers precise three-dimensional geometry for nAChR agonist development, unavailable in simpler 1-benzhydrylazetidin-3-ol analogs. Essential for neuroscience programs targeting non-opioid analgesic pathways. High-purity material ready for medicinal chemistry campaigns. Contact us for bulk pricing.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 151097-26-6
Cat. No. B178960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-benzhydrylazetidin-3-OL
CAS151097-26-6
Synonyms3-(aminomethyl)-1-benzhydrylazetidin-3-ol
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O
InChIInChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2
InChIKeyHPZPZJYCMNLIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-1-benzhydrylazetidin-3-OL: Key Intermediate for Nicotinic Agonists and Constrained Scaffold Design


3-(Aminomethyl)-1-benzhydrylazetidin-3-OL (CAS 151097-26-6) is a chiral azetidine derivative featuring a benzhydryl-protected azetidine ring with a geminally substituted aminomethyl and hydroxyl group at the 3-position [1]. This compound is recognized as the core scaffold of ABT-594, a potent non-opioid analgesic agent developed by Abbott Laboratories that targets nicotinic acetylcholine receptors (nAChRs) [2]. The molecule's rigid, conformationally constrained azetidine core, combined with its two functional handles, distinguishes it from simpler benzhydryl-azetidine analogs and positions it as a versatile building block for medicinal chemistry programs requiring precise three-dimensional orientation of pharmacophoric elements .

Why 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL Cannot Be Substituted by Common Analogs Like 1-Benzhydrylazetidin-3-ol


The critical differentiation of 3-(aminomethyl)-1-benzhydrylazetidin-3-OL lies in its geminal 3-position substitution, which is absent in widely available analogs such as 1-benzhydrylazetidin-3-ol (CAS 18621-17-5). While the parent 1-benzhydrylazetidin-3-ol serves as a general-purpose intermediate , the aminomethyl group on the target compound provides a distinct hydrogen-bonding donor and a reactive handle for amide coupling or reductive amination, enabling the synthesis of conformationally constrained ligands with defined exit vectors [1]. This structural difference directly translates to biological divergence: analogs with a simple 3-hydroxy group exhibit moderate affinity for monoamine transporters, whereas the aminomethyl-substituted scaffold underpins compounds like ABT-594 with low nanomolar affinity for specific nAChR subtypes [2]. Furthermore, the geminal substitution pattern rigidifies the azetidine ring conformation, which is crucial for achieving the precise three-dimensional geometry required for selective target engagement [3].

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL: Quantitative Differentiation Evidence vs. Closest Analogs


Nicotinic Acetylcholine Receptor (nAChR) Affinity: ABT-594 vs. 3-Methyl Substituted Analogs

The compound serves as the core scaffold for ABT-594, a known nAChR agonist. Direct structure-activity relationship studies demonstrate that substituting the azetidine ring at the 3-position, as in the target compound, is essential for high receptor affinity. Analogs bearing one or two methyl substituents at the 3-position of the azetidine ring exhibit substantially reduced activity in both binding affinity and in vivo analgesic assays [1].

Nicotinic Acetylcholine Receptor Analgesic Drug Discovery Structure-Activity Relationship

Synthetic Efficiency: Quantitative Yield in One-Step Protocol vs. Traditional Multi-Step Syntheses

A 2023 protocol demonstrated a one-step synthesis of 3-(aminomethyl)-1-benzhydrylazetidin-3-OL in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with earlier methods for similar azetidine derivatives, which typically involve multi-step sequences (e.g., cyclization, protection/deprotection) with cumulative yields well below 100% [2].

Organic Synthesis Azetidine Chemistry Process Chemistry

Conformational Rigidity and Metabolic Stability: Azetidine Scaffold Advantage

The rigid azetidine scaffold of 3-(aminomethyl)-1-benzhydrylazetidin-3-OL provides a well-defined three-dimensional orientation for substituents, which is advantageous for designing conformationally constrained analogs with improved binding affinity and metabolic stability [1]. In contrast, many alternative building blocks based on piperidine or pyrrolidine rings exhibit greater conformational flexibility, which can reduce target selectivity and increase off-target effects [2].

Medicinal Chemistry Conformational Constraint Drug Design

Optimal Research and Procurement Scenarios for 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL


CNS Drug Discovery: nAChR Agonist Development

Use as a key intermediate for synthesizing ABT-594 analogs and other nicotinic acetylcholine receptor (nAChR) agonists. The 3-aminomethyl group is essential for maintaining high affinity for nAChR binding sites, as demonstrated by SAR studies showing that substitution at this position abolishes activity [1]. This scenario is ideal for neuroscience and pain research programs targeting non-opioid analgesic pathways.

Conformationally Constrained Ligand Design

Employ the rigid azetidine scaffold to design molecules with precise three-dimensional pharmacophore geometries. The benzhydryl group provides a lipophilic anchor while the aminomethyl and hydroxyl groups offer orthogonal functionalization points, enabling the construction of libraries with defined exit vectors [2]. This application is particularly relevant for structure-based drug design where conformational control is critical.

Efficient Building Block Supply via Modern One-Step Synthesis

Procure or produce the compound using the 2023 one-step Vilsmeier protocol, which delivers quantitative yield and eliminates the need for multi-step sequences [3]. This scenario is attractive for academic labs and CROs requiring gram-scale quantities for high-throughput screening or lead optimization campaigns, as it reduces both synthetic complexity and cost.

Dual Functional Handle for Parallel Library Synthesis

Leverage the geminal aminomethyl and hydroxyl groups for divergent synthesis strategies. The aminomethyl group can undergo amide coupling, reductive amination, or sulfonylation, while the hydroxyl group can be alkylated, acylated, or converted to a leaving group, enabling the rapid generation of diverse analog libraries from a single advanced intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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